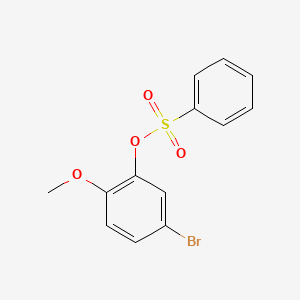

5-Bromo-2-methoxyphenyl benzenesulfonate

説明

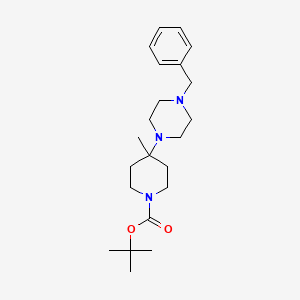

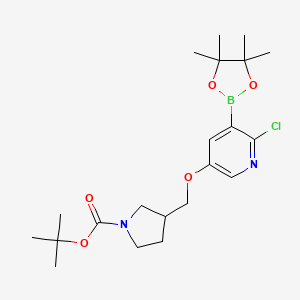

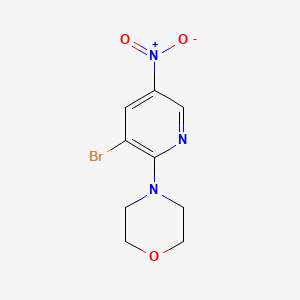

5-Bromo-2-methoxyphenyl benzenesulfonate is a chemical compound with the molecular formula C13H11BrO4S . It has an average mass of 343.193 Da and a monoisotopic mass of 341.956146 Da . This compound is used in various scientific research applications due to its unique properties.

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methoxyphenyl benzenesulfonate consists of a benzene ring sulfonated and attached to a 5-bromo-2-methoxyphenyl group . The InChI code for this compound is 1S/C13H11BrO4S/c1-17-12-8-7-10 (14)9-13 (12)18-19 (15,16)11-5-3-2-4-6-11/h2-9H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-2-methoxyphenyl benzenesulfonate are not available, compounds of this nature are often involved in organic synthesis reactions. For instance, benzenesulfonyl chloride derivatives have been used in the preparation of various bromo-heteroarylbenzene derivatives .Physical And Chemical Properties Analysis

5-Bromo-2-methoxyphenyl benzenesulfonate has a molecular weight of 343.2 .科学的研究の応用

Photodynamic Therapy Applications

A study discusses the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base, highlighting their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Chemical Transformations

Research on methoxymethyl phenyl sulfoxide highlights its acid-catalyzed hydrolysis to give S-phenyl benzenethiosulfinate without concomitant racemization. This process is facilitated by the presence of chloride and bromide ions and follows pseudo-first-order kinetics, indicating a specific reaction mechanism (Okuyama, Toyoda, & Fueno, 1990).

Materials Science Applications

The synthesis of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate and its structural characterization show its potential in materials science. This compound exhibits a trigonal bipyramidal coordination environment around bismuth atoms, highlighting unique structural features for potential applications in catalysis or materials design (Sharutin & Sharutina, 2016).

Antibacterial Applications

A study on bromophenols from the marine red alga Rhodomela confervoides, including derivatives of 5-Bromo-2-methoxyphenyl, reveals significant antibacterial activity against various bacterial strains. These compounds, with their unique structural features, could lead to the development of new antibacterial agents (Xu et al., 2003).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . It’s recommended to avoid inhalation of vapour or mist, and to keep away from sources of ignition .

作用機序

Mode of Action

While the exact interaction of “5-Bromo-2-methoxyphenyl benzenesulfonate” with its targets is unknown, it may undergo electrophilic aromatic substitution, a common reaction for benzene derivatives . In this reaction, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

特性

IUPAC Name |

(5-bromo-2-methoxyphenyl) benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO4S/c1-17-12-8-7-10(14)9-13(12)18-19(15,16)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQDOPMBPBNYNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)OS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675096 | |

| Record name | 5-Bromo-2-methoxyphenyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1150271-32-1 | |

| Record name | 5-Bromo-2-methoxyphenyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine](/img/structure/B1522278.png)